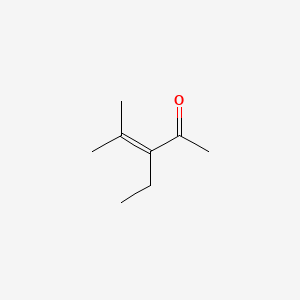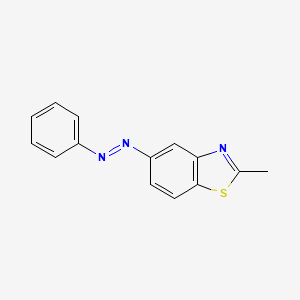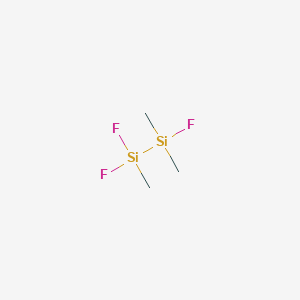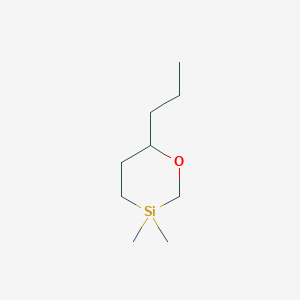
3,3-Dimethyl-6-propyl-1,3-oxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-propyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C9H20OSi It is characterized by a six-membered ring containing both oxygen and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-propyl-1,3-oxasilinane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method includes the cyclization of a silicon-containing precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired oxasilinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction controls to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-6-propyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-propyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, offering enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-6-propyl-1,3-oxasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1,3-oxasilinane
- 6-Propyl-1,3-oxasilinane
- 3,3-Dimethyl-6-ethyl-1,3-oxasilinane
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-6-propyl-1,3-oxasilinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
17869-37-3 |
|---|---|
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
3,3-dimethyl-6-propyl-1,3-oxasilinane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-9-6-7-11(2,3)8-10-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GULWVNWMOQIZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC[Si](CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

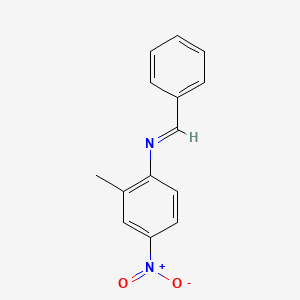

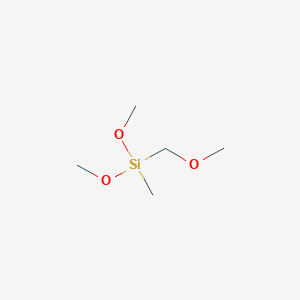
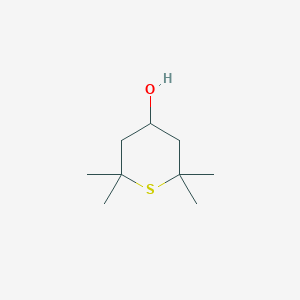
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
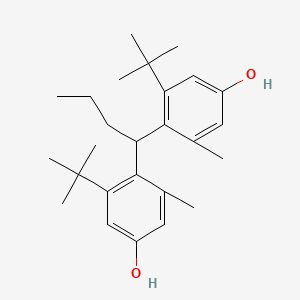
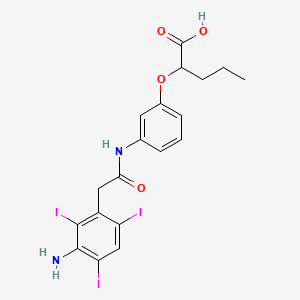
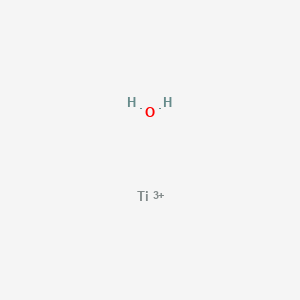
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
